molecular formula C8H10Cl2O2 B14386214 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one CAS No. 89630-76-2

3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one

Cat. No.: B14386214
CAS No.: 89630-76-2
M. Wt: 209.07 g/mol
InChI Key: OOUVGGXVCUDSIG-UHFFFAOYSA-N
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Description

3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a five-membered ring containing an oxygen atom, with two chlorine atoms and a methyl group attached to the third carbon, and a prop-1-en-2-yl group attached to the fifth carbon. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a chlorinated ketone, in the presence of a base. The reaction conditions typically include:

    Temperature: Moderate temperatures (around 50-70°C) are often used to facilitate the cyclization process.

    Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are commonly used.

    Catalyst: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can act as catalysts to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Nucleophiles: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-one
  • 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-ol
  • 3,3-Dichloro-5-methyl-5-(prop-1-en-2-yl)oxolan-2-thione

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and prop-1-en-2-yl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89630-76-2

Molecular Formula

C8H10Cl2O2

Molecular Weight

209.07 g/mol

IUPAC Name

3,3-dichloro-5-methyl-5-prop-1-en-2-yloxolan-2-one

InChI

InChI=1S/C8H10Cl2O2/c1-5(2)7(3)4-8(9,10)6(11)12-7/h1,4H2,2-3H3

InChI Key

OOUVGGXVCUDSIG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(CC(C(=O)O1)(Cl)Cl)C

Origin of Product

United States

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